N-(4-((4-Chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide
Overview
Description
N-[4-[[4-chloro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]thio]phenyl]cyclopropanecarboxamide is an aryl sulfide.
Biological Activity
N-(4-((4-Chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide, commonly referred to by its CAS number 639090-55-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H17ClN6OS, with a molecular weight of 400.89 g/mol. The compound features a complex structure that includes a cyclopropanecarboxamide moiety, a thioether linkage, and a chloro-substituted pyrimidine ring.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related thiosemicarbazones has shown potent cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. These compounds induce apoptosis and exhibit antiproliferative effects at nanomolar concentrations .
Mechanism of Action :
The proposed mechanisms include:
- Inhibition of Cell Proliferation : Targeting specific pathways involved in cell cycle regulation.
- Induction of Apoptosis : Triggering programmed cell death through oxidative stress mechanisms.
- Disruption of Mitochondrial Function : Impairing mitochondrial integrity leading to increased reactive oxygen species (ROS) production .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities through various assays, including disk diffusion and minimum inhibitory concentration (MIC) tests .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary animal studies suggest that derivatives of this compound can effectively reduce tumor growth without causing significant toxicity at therapeutic doses. For example, the administration of certain analogs resulted in marked tumor regression in xenograft models .
Case Study 1: Antitumor Activity Assessment
A study conducted by researchers evaluated the antitumor efficacy of N-(4-((4-Chloro-6-(5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide in a glioblastoma model. The results indicated a dose-dependent reduction in tumor size with significant apoptosis observed in treated tissues compared to controls .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that these compounds inhibited bacterial growth effectively, suggesting potential for development as antimicrobial agents .
Properties
IUPAC Name |
N-[4-[4-chloro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6OS/c1-10-8-16(25-24-10)22-15-9-14(19)21-18(23-15)27-13-6-4-12(5-7-13)20-17(26)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,20,26)(H2,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVNROIYQBQKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647158 | |
Record name | N-[4-({4-Chloro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}sulfanyl)phenyl]cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639090-55-4 | |
Record name | Cyclopropanecarboxylic acid N-[4-[[4-chloro-6-(5-methyl-2H-pyrazol-3-ylamino)pyrimidin-2-yl]sulfanyl]phenyl]amide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=639090-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-({4-Chloro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}sulfanyl)phenyl]cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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